

Fmoc-L-beta-homotryptophan CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-L-beta-homotryptophan*

Cat. No.: B3018880

[Get Quote](#)

An In-Depth Technical Guide to **Fmoc-L-beta-homotryptophan**: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **Fmoc-L-beta-homotryptophan**, a crucial building block for researchers, chemists, and drug development professionals engaged in peptide science. We will explore its fundamental properties, the rationale behind its use in solid-phase peptide synthesis (SPPS), and detailed protocols for its application, grounded in established chemical principles.

Introduction: The Significance of β -Amino Acids in Peptide Design

While natural proteins are constructed from α -amino acids, the incorporation of their β -analogs, such as L-beta-homotryptophan, into peptide sequences offers a powerful strategy for modulating biological activity and pharmacokinetic properties.^[1] β -amino acids contain an additional carbon atom in their backbone compared to their α -counterparts. This seemingly subtle change introduces significant conformational alterations and, critically, often imparts resistance to enzymatic degradation, thereby increasing the peptide's biological half-life.^[1]

Fmoc-L-beta-homotryptophan is a derivative of the amino acid tryptophan, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.^[2] This protection is essential for

its stepwise addition during peptide synthesis.^{[2][3]} The indole side chain of the tryptophan residue makes it a valuable component in studies of neurobiological pathways and serotonin receptors.^{[2][4]}

Core Physicochemical Properties

A precise understanding of the physicochemical properties of **Fmoc-L-beta-homotryptophan** is fundamental for its effective use. The key identifiers and characteristics are summarized below.

Property	Value	Source(s)
CAS Number	353245-98-4	[2] [4] [5] [6] [7]
Molecular Formula	C ₂₇ H ₂₄ N ₂ O ₄	[2] [5] [6] [7] [8]
Molecular Weight	440.5 g/mol	[2] [4] [5] [8]
Synonyms	Fmoc-L-β-HomoTrp-OH, (S)-3-(Fmoc-amino)-4-(3-indolyl)butyric acid	[2] [5] [6]
Appearance	White to greyish powder	[2] [4]
Purity	≥97-98% (HPLC)	[2] [4] [6]
Storage Conditions	0-8 °C	[2] [4]

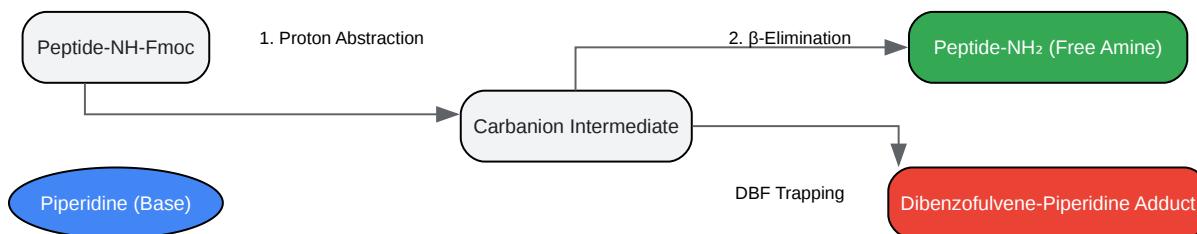
The Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used strategy for solid-phase peptide synthesis (SPPS).^{[3][9][10][11]} Its success lies in its unique chemical lability; it is stable under the acidic and coupling conditions used during synthesis but can be selectively and rapidly removed under mild basic conditions.^{[9][12]}

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[13]

- Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[13] This is the rate-determining step.
- β -Elimination: This deprotonation leads to a β -elimination reaction, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[13] The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[13]



[Click to download full resolution via product page](#)

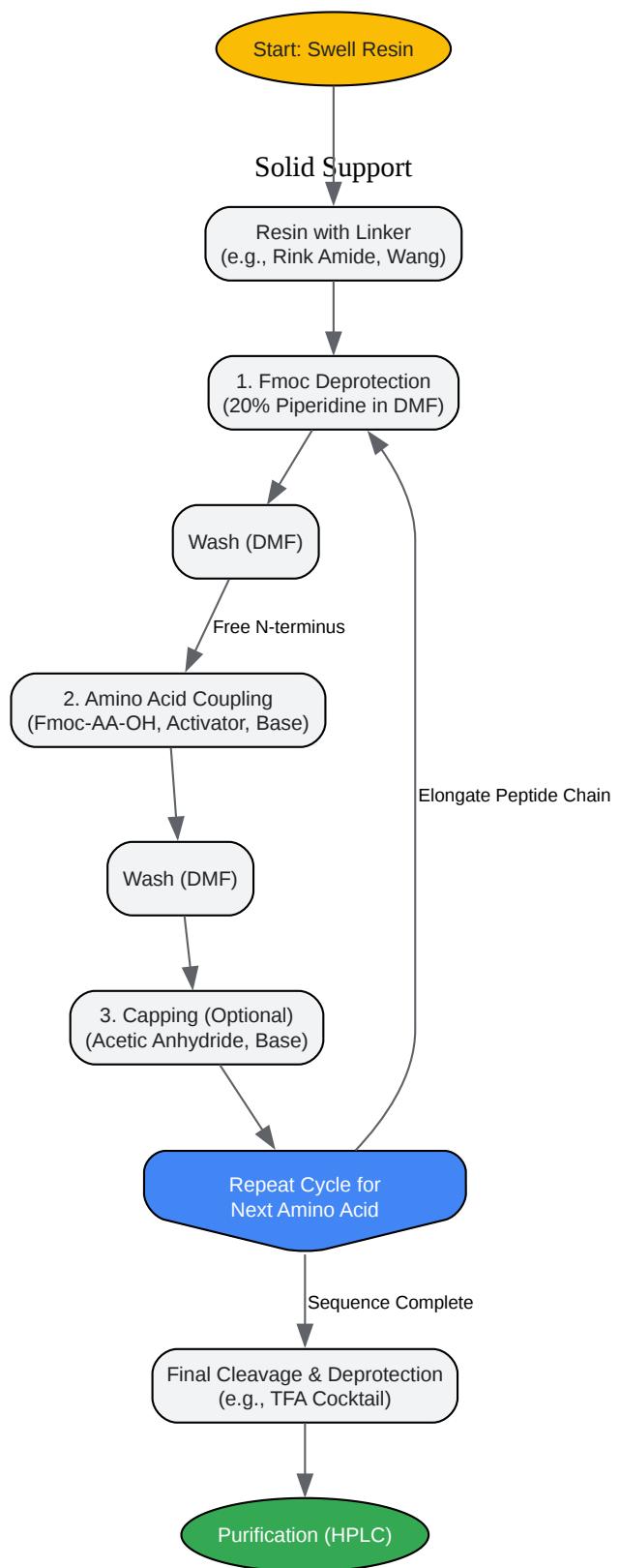
Caption: Mechanism of Fmoc deprotection by piperidine.

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[11] The Fmoc-based strategy is the most common approach due to its milder reaction conditions compared to the older Boc/Benzyl method.[3][10]

The SPPS Cycle: A Stepwise Approach

The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid residue.[14]



Click to download full resolution via product page

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporating Fmoc-L-beta-homotryptophan

This protocol outlines the manual coupling of **Fmoc-L-beta-homotryptophan** onto a resin-bound peptide with a free N-terminal amine.

Prerequisites:

- Solid support (resin) with the preceding peptide sequence already synthesized, and the N-terminal Fmoc group removed.
- High-quality, amine-free DMF is crucial for success.[\[14\]](#)

Step 1: Resin Preparation and Swelling

- Action: Place the peptide-resin in a suitable reaction vessel. Add DMF (approx. 10 mL per gram of resin) and agitate for at least 30-60 minutes.[\[14\]](#)
- Causality: Swelling the resin is critical to ensure that the polymer matrix is fully expanded, making the reactive sites (the N-termini of the bound peptide chains) accessible to reagents. [\[11\]](#)

Step 2: N-Terminal Fmoc Deprotection (If not already performed)

- Action: Drain the swelling solvent. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more.[\[11\]](#)
- Causality: A two-step deprotection ensures complete removal of the Fmoc group. Incomplete deprotection will result in deletion sequences (peptides missing an amino acid), which are difficult to separate from the target peptide.[\[13\]](#)
- Validation: After deprotection, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

Step 3: Amino Acid Activation

- Action: In a separate vial, dissolve **Fmoc-L-beta-homotryptophan** (3-5 equivalents relative to the resin's loading capacity), an activating agent like HATU (3-5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.[11][14]
- Causality: The carboxylic acid of the incoming amino acid must be activated to form a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the resin-bound amine.[11] Using excess reagents drives the reaction to completion.

Step 4: Coupling Reaction

- Action: Add the activated **Fmoc-L-beta-homotryptophan** solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[14]
- Causality: The activated carboxyl group reacts with the free amine on the peptide chain, forming a new peptide bond. The extended reaction time is often prudent for sterically hindered or unusual amino acids like β -homo-analogs.

Step 5: Washing

- Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- Validation: A small sample of resin can be taken for a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

Step 6: Capping (Optional but Recommended)

- Action: Treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (like DIPEA) in DMF or DCM.[14]
- Causality: If any peptide chains failed to couple in the previous step, they will have a free N-terminus. Capping acetylates these unreacted amines, preventing them from reacting in subsequent cycles and forming deletion peptides. This simplifies the final purification.

After capping and a final wash, the resin is ready for the next cycle of deprotection and coupling.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with various scavengers to prevent side reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Fmoc-L-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-L-beta-homotryptophan | C27H24N2O4 | CID 2761552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]

- To cite this document: BenchChem. [Fmoc-L-beta-homotryptophan CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3018880#fmoc-l-beta-homotryptophan-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com